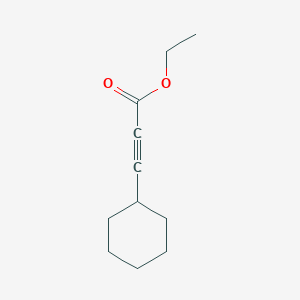

Ethyl 3-cyclohexylprop-2-ynoate

Description

Ethyl 3-cyclohexylprop-2-ynoate is a propiolic acid derivative featuring a cyclohexyl substituent at the terminal carbon of the triple bond in the prop-2-ynoate ester. Its molecular formula is C₁₁H₁₆O₂, with a calculated molar mass of 180.24 g/mol. The compound’s structure comprises a bulky cyclohexyl group attached to the triple bond, conferring significant steric hindrance and hydrophobicity. This ester is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving alkyne functionalization, cycloadditions, or as a precursor for bioactive molecules.

Properties

CAS No. |

33547-94-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

ethyl 3-cyclohexylprop-2-ynoate |

InChI |

InChI=1S/C11H16O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-7H2,1H3 |

InChI Key |

QNOIVAQBXFLXGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclohexyl vs. In contrast, Ethyl 3-cyclopropylprop-2-ynoate () has a smaller, strained cyclopropyl ring that may increase electrophilicity due to ring tension . Molar masses reflect the cyclohexyl compound’s larger size (180.24 g/mol) compared to the cyclopropyl analog (138.17 g/mol).

- Thiazolyl Heterocycle: Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate () incorporates a sulfur- and nitrogen-containing heterocycle.

Reactivity and Stability

- Triple Bond Reactivity: The electron-withdrawing nature of the thiazolyl group in Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate may polarize the triple bond, increasing its susceptibility to nucleophilic or cycloaddition reactions (e.g., Huisgen cycloaddition). Conversely, the electron-donating cyclohexyl group in Ethyl 3-cyclohexylprop-2-ynoate may stabilize the triple bond against electrophilic attacks.

Steric Effects :

The cyclohexyl group’s bulk likely impedes access to the triple bond, slowing reactions requiring spatial proximity (e.g., catalytic hydrogenation). The cyclopropyl analog’s smaller size allows for faster reaction kinetics .

Research Findings and Data Gaps

- Spectral Data: While NMR and mass spectrometry data are available for cyclopropyl and thiazolyl analogs (e.g., ), similar studies on Ethyl 3-cyclohexylprop-2-ynoate are lacking. Predictive modeling suggests its $^1$H NMR would show signals for cyclohexyl protons (δ 1.0–2.0 ppm) and the ester methyl group (δ 1.2–1.4 ppm).

Biological Studies : Ethyl acetate extracts of spices () highlight the role of ester derivatives in bioactivity, but specific data on the cyclohexylpropiolate remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.